ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate
Description
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate (CAS: 2490374-81-5) is a sp³-rich bicyclic compound featuring a bicyclo[2.1.1]hexane core fused with a spiro-connected cyclobutane via an oxygen atom. Its molecular formula is C₁₁H₁₅IO₄ (MW: 338.14 g/mol), with an XLogP3 value of 0.9, indicating moderate lipophilicity . The iodomethyl group (-CH₂I) and ethyl carboxylate ester (-COOEt) make it a versatile intermediate for further functionalization, particularly in medicinal chemistry and drug design .
Properties
IUPAC Name |
ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO3/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOCXSMDJMDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCC3)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which is often catalyzed by photochemical or Lewis acid catalysts . The reaction conditions usually require specific wavelengths of light or specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
scalable synthetic routes involving photochemical cycloaddition and subsequent functional group modifications are potential methods for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds .
Scientific Research Applications
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Serves as a precursor for more complex spirocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action for ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key analogs differ in substituents and spiro-connected rings. A comparative analysis is summarized below:
Key Observations:
- Iodomethyl vs. Azidomethyl/Aminomethyl: The iodomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., forming amines or azides). In contrast, the azidomethyl derivative () is suited for bioorthogonal "click" reactions, while the aminomethyl hydrochloride () facilitates polar derivatives for solubility optimization .
- Spiro Ring Variations : Cyclobutane introduces strain and rigidity, whereas oxane (tetrahydropyran) in the azidomethyl analog () may improve metabolic stability .
Drug Design and Medicinal Chemistry
- The bicyclo[2.1.1]hexane scaffold is prized for its ability to mimic para-substituted phenyl rings while offering superior solubility and reduced planarity .
- The iodomethyl derivative serves as a versatile intermediate; for example, substitution with nucleophiles (e.g., amines) can generate bioactive molecules .
Challenges and Limitations
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